molecular formula C17H13BrN2O3 B8647553 5-Bromo-N-1,3-oxazol-2-yl-2-[(phenylmethyl)oxy]benzamide

5-Bromo-N-1,3-oxazol-2-yl-2-[(phenylmethyl)oxy]benzamide

Cat. No. B8647553
M. Wt: 373.2 g/mol
InChI Key: JLKTXBZFZLVVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-1,3-oxazol-2-yl-2-[(phenylmethyl)oxy]benzamide is a useful research compound. Its molecular formula is C17H13BrN2O3 and its molecular weight is 373.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-N-1,3-oxazol-2-yl-2-[(phenylmethyl)oxy]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N-1,3-oxazol-2-yl-2-[(phenylmethyl)oxy]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-N-1,3-oxazol-2-yl-2-[(phenylmethyl)oxy]benzamide

Molecular Formula

C17H13BrN2O3

Molecular Weight

373.2 g/mol

IUPAC Name

5-bromo-N-(1,3-oxazol-2-yl)-2-phenylmethoxybenzamide

InChI

InChI=1S/C17H13BrN2O3/c18-13-6-7-15(23-11-12-4-2-1-3-5-12)14(10-13)16(21)20-17-19-8-9-22-17/h1-10H,11H2,(H,19,20,21)

InChI Key

JLKTXBZFZLVVTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=NC=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Solid 5-bromo-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 5; 200 mg, 0.65 mmol) was added to a stirred suspension of CDI (106 mg, 0.65 mmol) in tetrahydrofuran (10 ml) under nitrogen at 20° C. The reaction mixture was stirred at room temperature for 10 min. 1,3-Oxazol-2-amine (54.7 mg, 0.65 mmol) was then added and the reaction mixture was refluxed overnight. The reaction mixture was concentrated. Water (100 ml) was added to the residue followed by extraction with ethyl acetate (3×50 ml). The combined organic phase was washed with saturated brine (25 ml), dried over Na2SO4, and concentrated under reduced pressure. The crude product was purified by thin layer chromatography (petroleum ether:ethyl acetate=2:1) followed by Prep-HPLC (Gilson GX-281; Shimazu 15 μm; 250*19 mm; A: 10 mmol NH4HCO3/water, B: CH3CN; 0-9 min, 70-80%; 9-9.3 min, 80-95%; 9.3-13 min, 95% CH3CN; RT: 8.0 min) to yield the title compound as a white solid. 15 mg.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
106 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
54.7 mg
Type
reactant
Reaction Step Two
[Compound]
Name
NH4HCO3 water
Quantity
10 mmol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.